molecular formula C11H13NO2 B12975789 8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one

8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one

Katalognummer: B12975789
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: WQYXQVBTQLTSTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one is a heterocyclic compound that features a unique oxepine and pyridine fused ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine. This reaction proceeds through the formation of intermediates, which then cyclize to form the desired oxepino-pyridine structure . The reaction is usually carried out in ethanol at reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine derivatives, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific oxepine and pyridine fused ring system, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

8,8-dimethyl-6,7-dihydrooxepino[3,2-b]pyridin-9-one

InChI

InChI=1S/C11H13NO2/c1-11(2)5-7-14-8-4-3-6-12-9(8)10(11)13/h3-4,6H,5,7H2,1-2H3

InChI-Schlüssel

WQYXQVBTQLTSTP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCOC2=C(C1=O)N=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.